molecular formula C16H37NOSi B14719079 Dibutylamine, N-(2-(triethylsiloxy)ethyl)- CAS No. 20467-04-3

Dibutylamine, N-(2-(triethylsiloxy)ethyl)-

Cat. No.: B14719079
CAS No.: 20467-04-3
M. Wt: 287.56 g/mol
InChI Key: GMKJDQHAXOBRID-UHFFFAOYSA-N
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Description

Dibutylamine, N-(2-(triethylsiloxy)ethyl)-: is a specialized organic compound that belongs to the class of secondary amines It is characterized by the presence of a dibutylamine group attached to a 2-(triethylsiloxy)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of dibutylamine with a suitable 2-(triethylsiloxy)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine compounds.

Scientific Research Applications

Chemistry: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a reagent for modifying biomolecules or as a probe to study biochemical pathways.

Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. Its structural features may allow for interactions with specific biological targets.

Industry: In the industrial sector, Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can be used in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in formulations requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the triethylsiloxy group may enhance its ability to penetrate cell membranes, thereby increasing its efficacy in biological systems.

Comparison with Similar Compounds

    Dibutylamine: A simpler analog without the triethylsiloxy group.

    N-(2-(Trimethylsiloxy)ethyl)-dibutylamine: A closely related compound with a trimethylsiloxy group instead of triethylsiloxy.

Uniqueness: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

20467-04-3

Molecular Formula

C16H37NOSi

Molecular Weight

287.56 g/mol

IUPAC Name

N-butyl-N-(2-triethylsilyloxyethyl)butan-1-amine

InChI

InChI=1S/C16H37NOSi/c1-6-11-13-17(14-12-7-2)15-16-18-19(8-3,9-4)10-5/h6-16H2,1-5H3

InChI Key

GMKJDQHAXOBRID-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCO[Si](CC)(CC)CC

Origin of Product

United States

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